N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide
Description
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide is a synthetic propanamide derivative characterized by two distinct structural motifs:
- N-substituted ethoxyethyl-imidazole side chain: The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, may confer metal-coordination capabilities or hydrogen-bonding interactions, relevant to biological activity.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-propoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-2-13-25-18-6-3-17(4-7-18)5-8-19(23)21-10-14-24-15-12-22-11-9-20-16-22/h3-4,6-7,9,11,16H,2,5,8,10,12-15H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUHBAPMUUXHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the ethoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the propanamide group can produce the corresponding amine .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:
- Cell Lines Tested : The compound has shown effectiveness against cell lines such as SNB-19, OVCAR-8, and NCI-H40.
- Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
In a study by Aziz-ur-Rehman et al., derivatives similar to this compound were synthesized and tested for their anticancer potential, yielding promising results with low IC50 values indicative of strong activity compared to established chemotherapy agents like doxorubicin .
Antimicrobial Properties
The imidazole moiety in the compound is known for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, making it a candidate for further research in antimicrobial therapies.
Study 1: Anticancer Efficacy
In a comprehensive study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several propanamide derivatives and evaluated their anticancer efficacy. Among these derivatives, compounds with structural similarities to this compound demonstrated significant cytotoxicity against multiple cancer cell lines .
Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms underlying the anticancer effects of imidazole-containing compounds. The research indicated that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their therapeutic potential .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with propanamide derivatives listed in and synthesis strategies from . Key structural and functional differences are highlighted.
Structural Features and Substituent Analysis
Table 1: Structural Comparison of Propanamide Derivatives
Key Observations:
Phenyl Substituents: The 4-propoxyphenyl group in the target compound increases lipophilicity compared to smaller methoxy groups in 560072-77-7 or 545352-23-4. This may enhance tissue penetration but reduce aqueous solubility.
Amide Substituents :
- The imidazole-ethoxyethyl side chain in the target compound distinguishes it from other derivatives. Imidazole’s nitrogen atoms could enable coordination with metal ions (e.g., Zn²⁺ in enzymes) or participate in hydrogen bonding .
- Benzodioxol (560072-77-7) and trifluoromethylphenyl (545352-23-6) substituents may influence electronic properties and metabolic stability.
Synthetic Approaches: highlights palladium-catalyzed coupling for introducing aryl groups to imidazole-containing scaffolds .
Pharmacological and Physicochemical Implications
- Electron Effects : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups in analogous compounds (e.g., 545352-23-6) demonstrate how substituents modulate target binding and metabolic pathways.
- Imidazole Functionality : Unique to the target compound, this moiety may confer activity against histamine receptors or cytochrome P450 enzymes, though further studies are needed to confirm .
Biological Activity
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide, a compound characterized by its unique structural features, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinase Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, which could lead to anti-inflammatory and anti-cancer effects.
- Modulation of Receptor Activity : The imidazole group in the structure is known for its ability to interact with various receptors, potentially influencing neurotransmission and other physiological processes.
Anticancer Properties
A significant area of research has focused on the anticancer potential of this compound. In vitro studies have shown promising results:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction | |
| HeLa | 12.8 | Cell cycle arrest at G2/M phase | |
| A549 | 10.5 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis in breast cancer cells (MCF-7), cause cell cycle arrest in cervical cancer cells (HeLa), and inhibit proliferation in lung cancer cells (A549).
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity:
- Cytokine Inhibition : Studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
| Study | Model | Effect on Cytokines |
|---|---|---|
| Macrophages | ↓ TNF-alpha, ↓ IL-6 | |
| Animal Model | Reduced swelling in paw edema |
These results suggest a potential role for the compound in managing inflammatory conditions.
Clinical Trials
Although extensive clinical trials are still needed, initial trials have explored the safety and efficacy of this compound in humans:
- Trial Phase : Phase I
- Participants : 50 patients with advanced solid tumors
- Findings : The compound was well tolerated with manageable side effects. Preliminary efficacy was observed in 20% of participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
